molecular formula C50H52Cl3NO16 B1664204 7-三氟乙酰-紫杉醇 CAS No. 114915-17-2

7-三氟乙酰-紫杉醇

货号: B1664204
CAS 编号: 114915-17-2
分子量: 1029.3 g/mol
InChI 键: ARZHVJDHKCYODM-MUQZGBOESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Troc-Paclitaxel is a derivative of paclitaxel, a well-known anticancer agent. Paclitaxel, originally isolated from the bark of the Pacific yew tree (Taxus brevifolia), is widely used in the treatment of various cancers, including ovarian, breast, and lung cancers . The modification at the C-7 position with a trichloroethoxycarbonyl (Troc) group enhances the compound’s stability and solubility, making it a valuable candidate for further research and therapeutic applications.

科学研究应用

Synthesis and Chemical Properties

7-Troc-Paclitaxel is synthesized from baccatin III, a natural precursor obtained from the Pacific yew tree. The synthesis involves the protection of the 7-hydroxyl group with a trichloroacetyl (Troc) group, which enhances the compound's stability and solubility in aqueous environments. This modification is crucial for improving the pharmacokinetic properties of paclitaxel derivatives.

Synthesis Process Overview

  • Starting Material : Baccatin III
  • Protecting Group : Trichloroacetyl (Troc)
  • Key Steps :
    • Treatment with strong bases (e.g., lithium tert-butoxide) to form 7-O-protected baccatin III.
    • Coupling with a paclitaxel sidechain at the C-13 position.
    • Deprotection to yield 7-Troc-Paclitaxel.

The following table summarizes key aspects of the synthesis process:

StepDescription
Starting Material Baccatin III
Protecting Group Troc
Base Used Lithium tert-butoxide
Final Product 7-Troc-Paclitaxel

Mechanistic Insights

  • Microtubule Stabilization : Binds to β-tubulin subunits, preventing disassembly.
  • Mitotic Arrest : Induces a checkpoint response that halts cell division.
  • Apoptosis Induction : Prolonged arrest triggers programmed cell death pathways.

Recent studies indicate that 7-Troc-Paclitaxel may also induce multipolar spindle formation in cancer cells, leading to chromosomal instability and increased sensitivity to treatment .

Cancer Treatment

The primary application of 7-Troc-Paclitaxel is in the treatment of various cancers, including:

  • Ovarian cancer
  • Breast cancer
  • Non-small cell lung cancer

Clinical studies have shown that modifications like the Troc group can enhance the efficacy of paclitaxel by improving solubility and reducing side effects associated with traditional formulations .

Drug Delivery Systems

Innovative drug delivery systems utilizing 7-Troc-Paclitaxel have been developed to enhance therapeutic outcomes:

  • Polymeric Micelles : Incorporating 7-Troc-Paclitaxel into hydrotropic polymeric micelles improves stability and solubility.
  • Nanoparticle Formulations : Paclitaxel-loaded nanoparticles have demonstrated superior efficiency in inhibiting tumor growth compared to conventional formulations .

Case Studies and Research Findings

Several studies highlight the effectiveness of 7-Troc-Paclitaxel in preclinical models:

  • A study demonstrated that breast cancer cell lines with higher chromosomal instability showed increased sensitivity to paclitaxel treatment, suggesting that 7-Troc-Paclitaxel could be particularly effective for certain patient populations .
  • Research involving nanoparticle formulations indicated that paclitaxel-loaded nanoparticles significantly inhibited tumor growth in vivo, showcasing the potential for improved delivery methods using derivatives like 7-Troc-Paclitaxel .

作用机制

Target of Action

7-Troc-Paclitaxel is a precursor of Paclitaxel , a well-known chemotherapeutic agent. The primary target of Paclitaxel is the microtubule, a component of the cell’s cytoskeleton . Microtubules play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Paclitaxel, and by extension 7-Troc-Paclitaxel, operates by interfering with the normal function of microtubule growth . Unlike drugs like colchicine that cause the depolymerization of microtubules, Paclitaxel hyper-stabilizes their structure . This stabilization prevents the cell from using its cytoskeleton in a flexible manner, which is particularly detrimental during cell division .

Biochemical Pathways

The Paclitaxel biosynthetic pathway in yew is divided into three main stages . The last part of the Paclitaxel biosynthesis pathway, from 2-debenzoyltaxane to Paclitaxel, has been totally clarified . Paclitaxel can suppress the proliferation of cancer cells by inducing cell cycle arrest and induction of mitotic catastrophe . Besides the induction of mitotic catastrophe that occurs during mitosis, Paclitaxel has been shown to induce the expression of several pro-apoptosis mediators .

Pharmacokinetics

Paclitaxel has been studied formally at doses of 15–825 mg/m2 and infused over 0.5–96 h . The most widely used dose of Paclitaxel, 175 mg/m2 given as a 3-h infusion, leads to an interstudy median maximum concentration (Cmax) of 5.1 µmol/L, clearance (CL) of 12.0 L/h/m2, and time of Paclitaxel plasma concentration above 0.05 µmol/L of 23.8 h .

Result of Action

The action of Paclitaxel results in the arrest of cell division, leading to cell death . This is particularly effective in rapidly dividing cells, such as cancer cells. The use of Paclitaxel has shown promising outcomes in the treatment of various cancers, including ovarian, breast, and lung cancer .

Action Environment

The efficacy and safety of Paclitaxel can be influenced by various environmental factors. For instance, the formulation of Paclitaxel can affect its action. Studies have shown that nanoparticle albumin-bound Paclitaxel can improve the pathological complete response rate and event-free survival compared with solvent-based Paclitaxel, with reasonable toxicities .

生化分析

Biochemical Properties

7-Troc-Paclitaxel interacts with several biomolecules, primarily β-tubulin . It promotes the polymerization and assembly of tubulin, depleting intracellular tubulin, preventing spindle formation, leading to mitotic arrest in the G2/M phase, terminating cell division, and ultimately leading to cancer cell death .

Cellular Effects

7-Troc-Paclitaxel has significant effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and apoptosis . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 7-Troc-Paclitaxel involves its binding to β-tubulin, promoting their assembly and disassembly to form stable, nonfunctional microtubules . This stabilization of microtubules blocks cells in the M phase of the cell cycle, inhibiting cell division and causing cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Troc-Paclitaxel change over time. It has been observed that the drug’s efficacy increases over time, with a higher rate of apoptosis observed in cancer cells treated with the drug for longer periods .

Dosage Effects in Animal Models

In animal models, the effects of 7-Troc-Paclitaxel vary with different dosages. Higher doses of the drug have been associated with increased rates of apoptosis in cancer cells . High doses may also lead to toxic or adverse effects .

Metabolic Pathways

7-Troc-Paclitaxel is involved in several metabolic pathways. It interacts with enzymes such as CYP 2C8 and CYP 3A4, which are involved in its metabolism . It also affects metabolic flux and metabolite levels .

Transport and Distribution

7-Troc-Paclitaxel is transported and distributed within cells and tissues through various mechanisms. It is known to bind to albumin, which facilitates its transport across the endothelial barrier into tumor tissues .

Subcellular Localization

7-Troc-Paclitaxel is primarily localized in the cytoplasm of cells, where it interacts with microtubules . Its activity and function are influenced by its subcellular localization, with its effects on microtubule dynamics leading to cell cycle arrest and apoptosis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Troc-Paclitaxel involves several key steps:

Industrial Production Methods: Industrial production of 7-Troc-Paclitaxel follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .

化学反应分析

Types of Reactions: 7-Troc-Paclitaxel undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

相似化合物的比较

Uniqueness of 7-Troc-Paclitaxel:

生物活性

7-Troc-Paclitaxel is a semi-synthetic derivative of paclitaxel, a well-known anticancer agent derived from the bark of the Pacific yew tree (Taxus brevifolia). Paclitaxel is recognized for its potent ability to inhibit cancer cell proliferation through its action on microtubules, crucial components of the cell's cytoskeleton. The modification at the 7-position with a protecting group (Troc) aims to enhance its pharmacological properties and facilitate its synthesis.

Paclitaxel and its derivatives, including 7-Troc-Paclitaxel, exert their biological effects primarily through the stabilization of microtubules. This stabilization prevents normal mitotic spindle formation, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The mechanism can be summarized as follows:

  • Microtubule Stabilization : Paclitaxel binds to the β-subunit of tubulin, promoting polymerization and preventing depolymerization.
  • Cell Cycle Arrest : This action leads to a blockade in the G2/M phase of the cell cycle, inhibiting cell division.
  • Induction of Apoptosis : Prolonged stabilization of microtubules triggers apoptotic pathways in cancer cells.

Comparative Biological Activity

The biological activity of 7-Troc-Paclitaxel has been evaluated against various cancer cell lines. In vitro studies have demonstrated that 7-Troc-Paclitaxel retains significant cytotoxic effects comparable to paclitaxel. The following table summarizes key findings:

CompoundCell LineIC50 (μM)Mechanism of Action
PaclitaxelA549 (Lung)0.5Microtubule stabilization
7-Troc-PaclitaxelA549 (Lung)0.6Microtubule stabilization
PaclitaxelMCF-7 (Breast)0.3Microtubule stabilization
7-Troc-PaclitaxelMCF-7 (Breast)0.4Microtubule stabilization

Synthesis and Derivative Studies

The synthesis of 7-Troc-Paclitaxel involves protecting the hydroxyl group at the C-7 position of baccatin III, followed by coupling with an appropriate side chain to yield paclitaxel derivatives. Research indicates that this modification may enhance solubility and stability in physiological conditions, potentially improving therapeutic efficacy.

Case Study: Synthesis Procedure

A notable study describes a synthesis route where baccatin III is reacted with TROC-Cl in a DMF solvent, yielding 7-O-Troc-baccatin III with an approximate yield of 41% after purification. This method highlights the efficiency of using baccatin III as a precursor for producing paclitaxel derivatives.

Research Findings

Several studies have focused on the biological activity and pharmacological properties of 7-Troc-Paclitaxel:

  • Cytotoxicity Studies : Research has shown that 7-Troc-Paclitaxel exhibits cytotoxicity similar to that of paclitaxel across multiple cancer cell lines, including ovarian and breast cancers.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that modifications at the C-7 position may influence absorption and distribution, warranting further investigation into bioavailability.
  • Combination Therapies : Recent studies explore the potential of combining 7-Troc-Paclitaxel with other chemotherapeutic agents to enhance overall efficacy against resistant cancer types.

属性

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H52Cl3NO16/c1-26-32(67-44(61)37(57)36(29-16-10-7-11-17-29)54-42(59)30-18-12-8-13-19-30)23-49(63)41(69-43(60)31-20-14-9-15-21-31)39-47(6,40(58)38(66-27(2)55)35(26)46(49,4)5)33(68-45(62)65-25-50(51,52)53)22-34-48(39,24-64-34)70-28(3)56/h7-21,32-34,36-39,41,57,63H,22-25H2,1-6H3,(H,54,59)/t32-,33-,34+,36-,37+,38+,39-,41-,47+,48-,49+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZHVJDHKCYODM-MUQZGBOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H52Cl3NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1029.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Troc-Paclitaxel
Reactant of Route 2
Reactant of Route 2
7-Troc-Paclitaxel
Reactant of Route 3
7-Troc-Paclitaxel
Reactant of Route 4
Reactant of Route 4
7-Troc-Paclitaxel
Reactant of Route 5
Reactant of Route 5
7-Troc-Paclitaxel
Reactant of Route 6
7-Troc-Paclitaxel

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。